molecular formula C18H14N2O2S3 B3578037 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis(1-phenylethanone)

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis(1-phenylethanone)

Cat. No.: B3578037
M. Wt: 386.5 g/mol
InChI Key: KONASHMRPNLRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazoles often involves the reaction of an imidoyl thiourea with an oxidizing agent . This results in an intramolecular dehydrogenative N-S bond formation, producing a range of 3-substituted 5-amino-1,2,4-thiadiazoles .


Molecular Structure Analysis

The molecular structure of thiadiazoles can be analyzed using various spectroscopic techniques, including NMR and IR spectroscopy . These techniques can provide information about the chemical environment of the atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Thiadiazoles can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can undergo reactions with electron-rich species due to the electron-deficient nature of the thiadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles can be influenced by the substituents on the thiadiazole ring. For example, the introduction of electron-deficient monomers into the structure can enhance the fluorescence quantum yield of the compound .

Mechanism of Action

The mechanism of action of thiadiazoles can vary depending on their structure and the biological target. For example, some thiadiazoles have been shown to interact with biological targets through hydrogen bonding interactions .

Safety and Hazards

Like all chemicals, thiadiazoles should be handled with care. Some thiadiazoles may be toxic and pose a threat to human health and the environment . Always refer to the Material Safety Data Sheet (MSDS) for information on the safety and hazards of a specific compound .

Future Directions

Thiadiazoles have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the exploration of new biological activities, and the design of new thiadiazole-based materials .

Properties

IUPAC Name

2-[(5-phenacylsulfanyl-1,2,4-thiadiazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S3/c21-15(13-7-3-1-4-8-13)11-23-17-19-18(25-20-17)24-12-16(22)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONASHMRPNLRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis(1-phenylethanone)

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